REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][P:4]([O:5][CH2:6][CH3:7])(=[O:8])[CH2:9][CH2:10][OH:11].[CH3:38][CH2:39][O:40][CH2:41][CH3:42].[Cl:35][CH2:36][Cl:37].[F:20][C:21]([S:22](=[O:23])(=[O:24])[O:25][S:26]([C:27]([F:28])([F:29])[F:30])(=[O:31])=[O:32])([F:33])[F:34].[n:12]1[c:13]([CH3:14])[cH:15][cH:16][cH:17][c:18]1[CH3:19]>>[CH2:1]([CH3:2])[O:3][P:4]([O:5][CH2:6][CH3:7])(=[O:8])[CH2:9][O:25][S:22]([C:21]([F:20])([F:33])[F:34])(=[O:23])=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(CCO)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(OS(=O)(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)n1
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Name
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Type
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product
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Smiles
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CCOP(=O)(COS(=O)(=O)C(F)(F)F)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |